Brimapitide is classified as a peptide compound and is noted for its investigational status in clinical settings. It has been given orphan drug designation in both the European Union and the United States for treating acute sensorineural hearing loss. The compound's development is linked to its ability to prevent apoptosis in stress-injured hair cells and neurons, making it a candidate for therapies targeting conditions related to nerve damage .
Brimapitide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form peptides anchored to a solid resin. The synthesis process involves several key steps:
The industrial production of Brimapitide involves large-scale solid-phase synthesis, which is optimized for efficiency and yield. This method allows for high-throughput production suitable for pharmaceutical applications, ensuring that the final product meets stringent quality standards .
The molecular structure of Brimapitide consists of 20 amino acids, with specific sequences derived from JIP-1 fused to a carrier peptide from HIV-TAT. The InChI (International Chemical Identifier) string for Brimapitide is:
This complex structure highlights the peptide's intricate design aimed at enhancing its biological activity while maintaining stability against enzymatic degradation .
Brimapitide can undergo various chemical reactions, including:
Brimapitide operates by selectively inhibiting JNK pathways, which play a crucial role in mediating apoptosis in response to cellular stress. By preventing the interaction between JNK and its targets, Brimapitide protects hair cells and neurons from stress-induced cell death, particularly in acute sensorineural hearing loss scenarios. This mechanism underscores its potential therapeutic benefits in neuroprotection .
Brimapitide exhibits properties typical of peptides, including solubility in aqueous solutions and stability under physiological conditions due to its retro-inverso configuration.
The chemical properties include:
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) have been employed to characterize these properties .
Brimapitide has significant potential applications in:
The ongoing clinical trials aim to validate its efficacy and safety profile across these applications, contributing valuable insights into peptide-based therapeutics .
Brimapitide (D-JNKI-1) exhibits specific JNK-binding affinity through its 19-amino acid effector domain derived from the scaffold protein IB1/JIP1. This domain enables competitive inhibition by mimicking the docking site of JNK substrates, thereby preventing phosphorylation of key transcription factors like c-Jun. Structural analyses reveal that brimapitide's high-affinity binding pocket selectively targets all three JNK isoforms (JNK1, JNK2, JNK3), with preferential activity against JNK3—the isoform predominantly expressed in neuronal tissues and implicated in stress-induced apoptosis. The peptide's differential binding kinetics are governed by electrostatic interactions with the JNK docking groove, where lysine and arginine residues form salt bridges with conserved aspartate residues in JNKs. This interaction sterically hinders JNK's access to native substrates, particularly in neuronal cells where JNK3 hyperactivation contributes to neurodegenerative pathways [1] [3] [7].
Table 1: JNK Isoform Selectivity Profile of Brimapitide
Isoform | Tissue Prevalence | Binding Affinity (Kd) | Biological Relevance |
---|---|---|---|
JNK1 | Ubiquitous | Moderate | Cellular differentiation |
JNK2 | Ubiquitous | Moderate | Inflammatory response |
JNK3 | Neuronal-specific | High | Apoptotic signaling |
Brimapitide incorporates retro-inverso isomerization to achieve enzymatic stability while maintaining target specificity. The peptide sequence is synthesized using D-amino acids in reverse order, creating a mirror-image structure that preserves side-chain topology while inverting backbone chirality. This modification confers protease resistance by disrupting substrate recognition by endogenous peptidases (e.g., aminopeptidases and endopeptidases), significantly extending its biological half-life. Crucially, the retro-inverso design maintains the spatial configuration of functional groups required for JNK binding, as demonstrated by surface plasmon resonance studies showing identical binding kinetics between L-conformation JNK inhibitors and brimapitide. This engineering strategy allows sustained intracellular activity without compromising target engagement efficiency, as validated in cochlear and neuronal cells where brimapitide remains detectable 24 hours post-administration [5] [3].
The HIV-derived TAT domain (YRKKRRQRRR) enables brimapitide's cell membrane penetration through cationic charge-driven macropinocytosis. The TAT sequence's +8 net charge at physiological pH facilitates electrostatic interactions with anionic cell surface proteoglycans (heparan sulfate), initiating lipid raft reorganization and membrane invagination. Following internalization, endosomal escape occurs via the "proton sponge effect," where TAT's arginine-rich sequence buffers vesicular pH, triggering osmotic swelling and vesicle rupture. This process releases brimapitide into the cytosol within minutes of administration, as observed in HEI-OC1 auditory cells using fluorescently labeled peptide. Importantly, TAT-mediated delivery bypasses classical endocytosis, enabling uniform distribution throughout the cytoplasm and nucleus—a critical advantage for targeting nuclear-localized JNK signaling complexes. Quantitative uptake studies demonstrate >95% cellular internalization efficiency in neuronal and cochlear cell lines within 15 minutes [5] [1].
Brimapitide disrupts JNK signaling through allosteric scaffold competition, preventing the formation of functional JNK-transcription factor complexes. By occupying the docking site on JNKs, it sterically blocks recruitment of c-Jun, ATF2, and Elk-1, thereby inhibiting stress-induced phosphorylation cascades. In Alzheimer's models, this mechanism reduces pathological phosphorylation of amyloid precursor protein (APP) at Thr668—a JNK-dependent site that promotes amyloidogenic processing. Additionally, brimapitide modulates JNK3-mediated synaptic dysfunction by preserving post-synaptic density protein 95 (PSD95) localization, as evidenced in 5xFAD mice where treatment prevents PSD95 phosphorylation and maintains glutamatergic receptor clustering. This allosteric inhibition extends to mitochondrial JNK translocation, where brimapitide reduces Bax activation and cytochrome c release, demonstrating multimodal suppression of apoptotic pathways [3] [7] [4].
Table 2: Key JNK-Dependent Pathways Modulated by Brimapitide
Pathway | Target Proteins | Biological Consequence |
---|---|---|
Apoptotic signaling | c-Jun, Bax, Bcl-2 | Reduced caspase-3 activation |
Amyloidogenesis | APP (Thr668) | Decreased Aβ42 production |
Synaptic integrity | PSD95, SHANK3 | Preserved glutamate receptor clustering |
Inflammatory cascade | c-Jun/AP-1 complex | Suppressed IL-1β transcription |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1